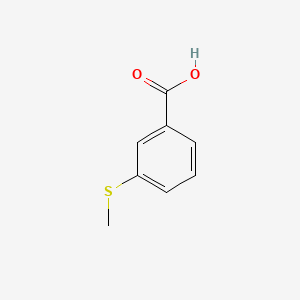3-(Methylthio)benzoic acid
CAS No.: 825-99-0
Cat. No.: VC3705141
Molecular Formula: C8H8O2S
Molecular Weight: 168.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 825-99-0 |
|---|---|
| Molecular Formula | C8H8O2S |
| Molecular Weight | 168.21 g/mol |
| IUPAC Name | 3-methylsulfanylbenzoic acid |
| Standard InChI | InChI=1S/C8H8O2S/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3,(H,9,10) |
| Standard InChI Key | PZGADOOBMVLBJE-UHFFFAOYSA-N |
| SMILES | CSC1=CC=CC(=C1)C(=O)O |
| Canonical SMILES | CSC1=CC=CC(=C1)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
3-(Methylthio)benzoic acid consists of a benzoic acid structure with a methylthio (-SCH₃) substituent at the meta (3-) position. This arrangement gives the compound its distinct chemical properties and reactivity profile that make it valuable in organic synthesis applications.
The compound is uniquely identified through several standardized chemical identifiers. It possesses the CAS Registry Number 825-99-0, which serves as its unique chemical identifier in scientific databases and regulatory documents worldwide . This identification system ensures researchers can accurately reference and track studies involving this specific compound.
Physical and Chemical Properties
3-(Methylthio)benzoic acid appears as a crystalline solid at room temperature with a melting point of 128°C . This relatively high melting point reflects the compound's molecular structure and the presence of intermolecular hydrogen bonding typical of carboxylic acids. The compound has moderate solubility in organic solvents, which facilitates its use in various synthetic reactions.
The following table summarizes the key physical and chemical properties of 3-(Methylthio)benzoic acid:
| Property | Value |
|---|---|
| Chemical Formula | C₈H₈O₂S |
| Molecular Weight | 168.21 g/mol |
| Physical Form | Crystal |
| Melting Point | 128°C |
| Purity in Commercial Samples | ≥98.0% (by GC, titration analysis) |
| CAS Number | 825-99-0 |
| MDL Number | MFCD00156993 |
These properties collectively define the compound's behavior in various chemical environments and contribute to its utility in synthetic applications. The carboxylic acid functional group (-COOH) provides a reactive site for further modifications, while the methylthio group offers interesting electronic and steric effects that can influence reactivity patterns.
Synthesis Methods
Traditional Synthesis Approaches
One specific approach documented in scientific literature involves the reaction of mercaptobenzoic acid with methyl iodide in methanol solution. While conceptually straightforward, this approach suffers from practical limitations, particularly the high cost of raw materials and consistently low reaction yields . Another documented method uses mercaptobenzoic acid with dimethyl carbonate under high-temperature conditions for extended reaction periods. This approach is hampered by the harsh reaction conditions required, lengthy reaction times, and the formation of methyl thiobenzoate methyl ester as a significant byproduct, resulting in suboptimal yields .
Modern Synthesis Methods
Recent advancements in the synthesis of 3-(Methylthio)benzoic acid have focused on overcoming the limitations of traditional approaches. Patent literature describes a more efficient method utilizing chlorobenzonitrile and sodium methylmercaptide in the presence of a three-phase phase transfer catalyst . This innovative approach represents a significant improvement over traditional synthesis methods.
The modern synthesis process involves several key steps:
-
Addition of chlorobenzonitrile to an organic solvent (preferably monochlorobenzene)
-
Heating the mixture to 60-70°C
-
Addition of sodium methylmercaptide solution under rapid stirring
-
Further heating to 80°C until reaction completion
-
Addition of an alkali (preferably sodium hydroxide)
-
Heating to 100-110°C until ammonia gas is no longer produced
This approach offers several advantages, including steady reaction conditions, easier control, reduced material consumption, fewer side reactions, and higher yields. Additionally, the catalyst can be separated from the reaction system and reused, enhancing the method's sustainability and economic viability .
Optimization and Scale-up Considerations
Research indicates that the molar ratio of chlorobenzonitrile to sodium methylmercaptide significantly impacts the reaction efficiency, with optimal ranges between 1:1 and 1:10 . Similarly, the molar ratio of alkali to chlorobenzonitrile is optimally maintained between 1:1 and 2:1 . The three-phase phase transfer catalyst consumption is typically 3-6% of the chlorobenzonitrile mass, providing efficient reaction promotion while minimizing catalyst costs .
For the purification process, fractional distillation has proven effective. For the ortho isomer (2-methylthiobenzoic acid), fractions collected at temperatures between 293-298°C yield high-purity product, while the meta isomer (3-methylthiobenzoic acid) requires collection at slightly higher temperatures (307-310°C) . Gas chromatography analysis confirms product purity exceeding 97% using these optimized distillation parameters .
Applications and Uses
Role in Organic Synthesis
3-(Methylthio)benzoic acid serves as a versatile intermediate in organic synthesis, primarily due to its bifunctional nature with both carboxylic acid and methylthio functional groups. This chemical versatility allows it to participate in a wide range of transformations, making it valuable for constructing more complex molecular architectures.
The compound's utility stems from several key characteristics. The carboxylic acid group provides a reactive handle for esterification, amide formation, and other transformations typical of carboxylic acids. Simultaneously, the methylthio group offers unique electronic properties that can influence reactivity and serve as a point for further functionalization through oxidation, alkylation, or metal-catalyzed coupling reactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume